N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride (hereafter referred to as the "target compound") is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic core linked to a 4-methoxybenzothiazole moiety via an N-(3-(dimethylamino)propyl) chain. Its molecular formula is C₂₂H₂₈ClN₃O₂S, with a molecular weight of 433.995 g/mol . The hydrochloride salt enhances its solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S.ClH/c1-24(2)12-7-13-25(21(26)15-10-11-16(27-3)18(14-15)29-5)22-23-20-17(28-4)8-6-9-19(20)30-22;/h6,8-11,14H,7,12-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDKWIKCAHTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=C(C=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent inhibition of cyclooxygenase-2 (cox-2).
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, such as cox-2, and inhibit their activity.
Biochemical Pathways
If it inhibits cox-2, it may affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling.
Pharmacokinetics
Similar compounds are known to be water-soluble, which may influence their bioavailability.
Biological Activity
N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its structure comprises a benzamide core with various functional groups that may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's systematic name reflects its complex structure, which includes:
- Dimethylamino group : Known for enhancing solubility and biological activity.
- Methoxy substituents : These groups can participate in various chemical reactions and influence pharmacokinetics.
- Benzo[d]thiazole moiety : This component is often associated with biological activity in medicinal chemistry.
The molecular formula is CHNOS, with a molecular weight of approximately 372.47 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in neurotransmission and cellular signaling pathways. Potential mechanisms include:
- Receptor Binding : The compound may exhibit affinity for serotonin transporters (SERT) and other neurotransmitter receptors, influencing mood and behavior.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound.
Binding Affinity Assays
Research has shown that compounds with similar structures often demonstrate significant binding affinities at SERT and norepinephrine transporters (NET). For instance, a study reported that modifications to the benzamide structure influenced binding affinities significantly .
| Compound | SERT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) |
|---|---|---|
| Compound A | 10 | 50 |
| Compound B | 20 | 30 |
| This compound | TBD | TBD |
Case Studies
- Antidepressant Activity : In a study involving structurally related compounds targeting SERT, it was found that specific substitutions significantly enhanced antidepressant-like effects in animal models . This suggests that this compound may exhibit similar properties.
- Cancer Research : Compounds containing benzo[d]thiazole groups have been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis-related proteins .
Comparison with Similar Compounds
Key Structural Features
The target compound’s structure comprises:
- Benzamide core : 3,4-Dimethoxy substitution enhances electron-donating properties.
- Benzothiazole ring : 4-Methoxy substitution modulates electronic and steric interactions.
Comparison Table of Structural Analogs
Critical Analysis of Structural Differences
Benzamide vs. Carboxamide Derivatives: The target compound’s benzamide core contrasts with the benzothiazole-carboxamide in , altering electronic properties. The latter’s dual benzothiazole rings may enhance π-π stacking but reduce solubility compared to the target’s benzamide-benzothiazole hybrid .
Substituent Effects: Methoxy Groups: Both the target compound and the benzimidazole analog feature 3,4-dimethoxy and 4-methoxy substituents, which increase lipophilicity and may improve membrane permeability. Linker Chain: The N-(3-dimethylaminopropyl) chain in the target compound and introduces a tertiary amine, enabling protonation at physiological pH, unlike the neutral 1-propyl chain in .
Heterocycle Impact :
Spectral Characterization
- IR Spectroscopy : The absence of a C=O stretch (~1660–1680 cm⁻¹) in triazole derivatives contrasts with the target compound’s benzamide carbonyl signal, confirming structural integrity .
- NMR Data : The target compound’s ¹H-NMR would show distinct methoxy proton signals (δ 3.7–4.0 ppm) and aromatic resonances from the benzothiazole ring, differing from the benzimidazole’s deshielded protons in .
Pharmacological Implications
- Benzothiazole Derivatives: Known for anticancer and antimicrobial activities due to interactions with DNA or enzyme targets (e.g., topoisomerases) .
- Triazole Derivatives : Exhibit antifungal and anti-inflammatory properties, but their tautomerism may reduce metabolic stability compared to benzothiazoles .
- Benzimidazoles : Widely used as antiparasitic agents (e.g., albendazole), but their larger heterocycle may limit blood-brain barrier penetration compared to benzothiazoles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving amide coupling, alkylation, and purification under inert atmospheres. Key intermediates are characterized using 1H NMR, 13C NMR, and HPLC to confirm structural integrity and purity (>98%) . For example, refluxing intermediates in ethanol-water mixtures with catalysts like CuI and (S)-proline improves yield .
- Critical Parameters : Reaction time (e.g., overnight stirring for amide formation), solvent selection (e.g., DMSO for solubility), and purification via column chromatography or recrystallization .
Q. How is the purity of this compound validated, and what analytical techniques are prioritized?
- Methodology : HPLC with reverse-phase columns is standard for assessing purity (98–99% reported in thiazole analogs) . Mass spectrometry (m/z) confirms molecular weight alignment with theoretical values, while NMR resolves stereochemical ambiguities, such as distinguishing between diastereomers in thiazole derivatives .
- Troubleshooting : Contaminants from incomplete reactions (e.g., unreacted amines) are minimized via iterative recrystallization in ethanol/water .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in 1H NMR shifts (e.g., methoxy vs. methylene protons) are addressed by 2D NMR (COSY, HSQC) . For instance, used 13C NMR to confirm thiazole ring substitution patterns in analogs .
- Advanced Techniques : High-resolution mass spectrometry (HRMS) and X-ray crystallography (as in nitazoxanide derivatives) provide unambiguous confirmation of complex substituents .
Q. How can computational modeling optimize the synthesis and predict biological activity?
- Methodology : Density Functional Theory (DFT) calculates charge distribution in the benzamide-thiazole core to predict reactivity sites. Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like PFOR enzyme, leveraging structural analogs with known inhibitory activity .
- Validation : Compare predicted vs. experimental IC50 values for enzyme inhibition, adjusting substituents (e.g., trifluoromethyl groups for enhanced lipophilicity) .
Q. What experimental designs address low yields in multi-step syntheses?
- Optimization Approaches :
- Catalyst Screening : CuI/proline systems improve azide-alkyne cycloaddition yields (e.g., from 6% to 39% in thiazole-peptidomimetics) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates, while mixed solvents (e.g., CH3OH/H2O) aid crystallization .
Methodological Challenges and Solutions
Q. How are stability issues addressed during storage and handling?
- Stability Protocols : Lyophilization for hygroscopic hydrochloride salts, storage under argon at -20°C, and periodic HPLC checks to detect degradation (e.g., hydrolysis of methoxy groups) .
- Degradation Analysis : LC-MS identifies byproducts; for example, demethylation under acidic conditions can be mitigated by buffered solutions .
Q. What in vitro assays are suitable for evaluating biological activity, and how are false positives minimized?
- Assay Design :
- Enzyme Inhibition : Microplate-based assays (e.g., NADH oxidation for PFOR inhibition) with negative controls (e.g., omitting cofactors) .
- Cytotoxicity : MTT assays using HEK-293 cells, with baseline correction for thiazole autofluorescence .
- Data Validation : IC50 values are cross-validated using orthogonal methods (e.g., SPR for binding affinity) .
Contradictions in Literature
Q. How to reconcile discrepancies in reported biological activities of structurally similar compounds?
- Root Causes : Variability in assay conditions (e.g., pH, temperature) or impurity profiles (e.g., residual DMSO).
- Resolution : Meta-analysis of published IC50 values with standardized protocols (e.g., OECD guidelines) and independent replication .
Tables for Key Data
| Parameter | Typical Value | Evidence Source |
|---|---|---|
| Purity (HPLC) | 98–99% | |
| Yield (Multi-step Synthesis) | 6–39% | |
| Melting Point Range | 97–100°C (thiazole analogs) | |
| LogP (Predicted) | 2.1–3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
